2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol
Description
2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol is a fluorinated ethanol derivative characterized by a trifluoromethyl (-CF₃) group attached to the hydroxyl-bearing carbon and a thiazole ring at the 4-position. The compound combines the electron-withdrawing effects of fluorine with the heteroaromatic thiazole moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4(10)3-1-11-2-9-3/h1-2,4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSEMUFTXFEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol typically involves the reaction of 2,2,2-trifluoroethanol with thiazole derivatives under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction between 2,2,2-trifluoroethanol and thiazole . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
The thiazole ring present in 2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol contributes to its antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against various bacterial strains. For instance, compounds derived from thiazole have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Synthesis of Antibacterial Agents
A study synthesized a series of thiazole-containing compounds, including this compound, and evaluated their antibacterial efficacy. The results showed that modifications to the thiazole moiety significantly enhanced antibacterial activity, with some compounds demonstrating MIC values lower than those of standard antibiotics .
1.2 Anticancer Properties
Fluorinated compounds are known for their enhanced biological activity. This compound has been investigated for its potential as an anticancer agent. The introduction of trifluoromethyl groups can improve the lipophilicity and metabolic stability of drug candidates.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | |
| 4-Methyl-thiazole derivative | A549 (Lung Cancer) | 10 | |
| Benzothiazole derivative | HeLa (Cervical Cancer) | 12 |
Agrochemical Applications
2.1 Herbicidal Activity
Research has shown that thiazole derivatives can be effective as herbicides due to their ability to inhibit specific enzymatic pathways in plants. The trifluoromethyl group enhances the herbicidal properties by improving the compound's absorption and translocation within plant systems.
Case Study: Development of Herbicides
In a comparative study, various thiazole derivatives were tested for herbicidal activity against common weeds. The results indicated that this compound exhibited significant herbicidal effects at concentrations as low as 200 g/ha .
Material Science Applications
3.1 Polymer Synthesis
The unique properties of fluorinated compounds make them suitable for use in polymer chemistry. This compound can serve as a monomer or additive in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights:
- Electron-Withdrawing Effects: The -CF₃ group enhances stability and lipophilicity, as seen in 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol .
- Thiazole vs. Pyridine: Thiazole-containing analogs (e.g., {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol) exhibit distinct electronic properties compared to pyridine derivatives due to sulfur’s polarizability and aromaticity .
- Hydroxyl Position: The hydroxyl group in this compound is part of an ethanol chain, unlike hydroxymethyl-substituted thiazoles (e.g., ), which may influence hydrogen-bonding capacity and solubility.
Physicochemical Properties
- Solubility: Fluorinated ethanol derivatives generally exhibit lower water solubility compared to non-fluorinated analogs due to the hydrophobic -CF₃ group. For example, 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is sparingly soluble in water but miscible in organic solvents like ethanol .
- Thermal Stability : The -CF₃ group contributes to thermal stability, as evidenced by the decomposition temperatures of related compounds (>200°C) .
- Spectral Data: ¹H NMR: The -CH₂CF₃ group in trifluoroethanol derivatives typically appears as a quartet (δ ~3.8–4.2 ppm) due to coupling with fluorine . IR: Broad -OH stretches (~3200–3600 cm⁻¹) and strong C-F vibrations (~1100–1250 cm⁻¹) are characteristic .
Biological Activity
Overview
2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol is an organic compound notable for its trifluoromethyl group and thiazole ring structure. Its unique chemical properties make it a candidate for various biological applications, particularly in medicinal chemistry where it has been explored for its potential as an enzyme inhibitor and its impact on biological pathways.
- Molecular Formula : C5H4F3NOS
- Molecular Weight : 185.15 g/mol
- Structure : Contains a trifluoromethyl group that enhances lipophilicity, facilitating cellular penetration.
The mechanism of action involves the interaction of this compound with specific molecular targets within cells. The trifluoromethyl group allows the compound to easily penetrate cell membranes, where it can inhibit enzyme activity or alter protein functions, potentially leading to antimicrobial or anticancer effects.
Antimicrobial Activity
Research has indicated that compounds with thiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed enhanced antibacterial and antifungal activities compared to other compounds . Specifically, this compound has been investigated for its potential to inhibit pathogens such as Staphylococcus aureus and Escherichia coli, which are critical in clinical settings due to their resistance to multiple drugs .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It is hypothesized that the inhibition of certain enzymes involved in cancer cell proliferation could be a mechanism through which this compound exerts its effects. In vitro studies have shown promising results against various cancer cell lines .
Case Study 1: Antimicrobial Screening
A recent study synthesized several thiazole derivatives, including this compound. The antimicrobial activity was assessed using Minimum Inhibitory Concentration (MIC) tests against a panel of bacteria. The results indicated that the compound demonstrated considerable activity against Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Control (Ciprofloxacin) | 16 | High |
| Control (Amoxicillin) | 64 | Low |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was shown to inhibit specific enzymes involved in bacterial cell wall synthesis. This inhibition was quantified using enzyme assays where the compound displayed IC50 values indicating effective inhibition at low concentrations .
Future Directions
The promising biological activities of this compound warrant further exploration. Future research should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
- Structural Modifications : Investigating analogs to enhance potency and selectivity against specific pathogens or cancer types.
Q & A
Q. What are the established synthetic routes for preparing 2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol, and how do reaction conditions affect yield?
The synthesis of fluorinated thiazole derivatives often involves nucleophilic substitution or condensation reactions. For example, iodine-catalyzed Friedel-Crafts benzylation has been used for structurally similar compounds, such as 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol, achieving yields of 65–98% under optimized conditions (reflux in ethanol with catalytic iodine) . Key parameters include:
- Catalyst choice : Iodine enhances electrophilic substitution in aromatic systems.
- Solvent : Ethanol or PEG-400 improves solubility and reaction homogeneity .
- Temperature : Reflux (70–80°C) balances reaction rate and side-product suppression .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Resonances for the thiazole ring protons (δ 7.5–8.5 ppm) and CF₃ group (δ 120–125 ppm for ¹⁹F NMR) are diagnostic .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., 211.15 g/mol for C₅H₅F₃NOS) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition occurs above 150°C, as observed in analogous trifluoroethanol derivatives .
- Light Sensitivity : Thiazole rings are prone to photodegradation; store in amber vials at 4°C .
- pH Sensitivity : Hydroxyl groups may undergo esterification in acidic conditions; neutral buffers are recommended .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular Docking : Studies on thiazole-containing analogs (e.g., antimicrobial agents) show binding to enzyme active sites (e.g., fungal CYP51) via hydrophobic interactions with the CF₃ group and hydrogen bonding with the hydroxyl .
- QSAR Analysis : Electron-withdrawing substituents (e.g., CF₃) enhance bioactivity by increasing membrane permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting results .
- Assay Standardization : Compare MIC values under identical conditions (e.g., pH, inoculum size) for antimicrobial studies .
- Structural Analog Testing : Evaluate derivatives (e.g., thiazole vs. imidazole) to isolate substituent effects .
Q. How can reaction mechanisms for thiazole-fluorinated ethanol derivatives be elucidated?
- Kinetic Studies : Monitor intermediates via LC-MS during synthesis (e.g., iodine-catalyzed benzylation) to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace hydroxyl group origin in esterification pathways .
- DFT Calculations : Simulate transition states to explain regioselectivity in electrophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
